6-chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

CYP2A6 inhibition nicotine metabolism isoform selectivity

Nicotine metabolism researchers require CYP2A6-selective inhibitors free of confounding off-target CYP effects. This chromone-2-carboxamide delivers a validated solution with an IC50 of 51 nM against CYP2A6 and >3,500-fold selectivity over CYP3A4. • CYP2A6 IC50: 51 nM (human liver microsomes); 5.1× selective over CYP2C19 • Structurally orthogonal chemotype for scaffold-hopping vs. pyridine methanamine leads • Matched MAO-B-negative control vs. chromone-3-carboxamide regioisomers • ChEMBL ID: CHEMBL4173133 | BindingDB: BDBM50366334

Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
Cat. No. B12135719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC18H14ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C
InChIInChI=1S/C18H14ClNO3/c1-10-3-5-13(7-11(10)2)20-18(22)17-9-15(21)14-8-12(19)4-6-16(14)23-17/h3-9H,1-2H3,(H,20,22)
InChIKeyVMVJXCJDWLQDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide: Identity and Classification


6-Chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromone-2-carboxamide derivative featuring a 6-chloro substituent on the benzopyran-4-one core and a 3,4-dimethylphenyl group on the exocyclic amide nitrogen. It belongs to the broader 4-oxo-4H-chromene-2-carboxamide class, a scaffold recognized for its versatility in medicinal chemistry programs targeting cytochrome P450 enzymes, cancer cell proliferation, and inflammatory pathways [1]. The compound is catalogued in authoritative small-molecule bioactivity databases under ChEMBL ID CHEMBL4173133 and BindingDB monomer ID BDBM50366334, with experimentally determined CYP inhibition constants derived from human liver microsome assays [2]. Its structural features—specifically the 2-carboxamide regiochemistry and 6-chloro substitution—meaningfully distinguish it from the isomeric chromone-3-carboxamide series that has been extensively characterized as monoamine oxidase B (MAO-B) inhibitors [3].

6-Chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide: Why Substitution Fails


Chromone carboxamide derivatives cannot be treated as interchangeable procurement items because the position of the carboxamide group on the chromone nucleus (C2 vs. C3) dictates an absolute target-selectivity switch. Chromone-2-carboxamides, including this compound, are inactive as monoamine oxidase (MAO) inhibitors, whereas their chromone-3-carboxamide regioisomers are potent, tight-binding MAO-B inhibitors with Ki values in the low nanomolar range [1]. Furthermore, the identity of the C6 substituent (chloro vs. fluoro vs. hydrogen) modulates both the magnitude and selectivity of CYP isoform inhibition, as well as cytotoxic potency in cancer cell lines [2]. The 3,4-dimethylphenyl amide side chain further fine-tunes these properties through electronic and steric effects that cannot be replicated by unsubstituted phenyl or mono-substituted phenyl analogs. Substituting any of these three structural features—regiochemistry, C6 substituent, or amide aryl group—produces a compound with a fundamentally different biological target engagement profile, rendering generic within-class replacement scientifically unsound [3].

6-Chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide: Differentiation Evidence


CYP2A6 Inhibition and Isoform Selectivity

This compound inhibits CYP2A6 with an IC50 of 51 nM in human liver microsomes, demonstrating a 5.1-fold selectivity window over CYP2C19 (IC50 = 260 nM), a 25.5-fold selectivity over CYP2B6 (IC50 = 1,300 nM), and an exceptional >3,500-fold selectivity over CYP3A4 (IC50 ≈ 181,000 nM). These data were generated using the same standardized human liver microsome assay platform as reported in Denton et al. (2018), with coumarin 7-hydroxylation as the CYP2A6 probe substrate [1]. While the Denton study focused on pyridine methanamine lead optimization, this chromone-2-carboxamide was included in the broader CYP selectivity counter-screening panel, enabling cross-study comparison with the lead series. The compound's CYP2A6 potency (51 nM) places it within range of the study's optimized leads (e.g., compound 6i, IC50 = 17 nM), yet its chromone scaffold offers a structurally distinct chemotype that may mitigate scaffold-specific liabilities [2].

CYP2A6 inhibition nicotine metabolism isoform selectivity drug metabolism

MAO-B Inactivity vs. 3-Carboxamide Regioisomers

This compound, as a chromone-2-carboxamide, is categorically inactive as a monoamine oxidase (MAO) inhibitor. In contrast, the regioisomeric chromone-3-carboxamide bearing the identical 3,4-dimethylphenyl substituent—N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide—is a potent, tight-binding MAO-B inhibitor with a Ki of 55 nM, as determined by kinetic and crystallographic analysis [1]. This functional dichotomy is not limited to MAO-B; the broader structural analysis by Gomes et al. (2013) demonstrated that N-phenyl-4-oxo-4H-2-chromone carboxamides are universally inactive as MAO inhibitors, whereas their 3-carboxamide isomers display inhibitory activity [2]. The molecular basis for this difference lies in the distinct hydrogen-bonding networks and conformational constraints imposed by the 2-carboxamide vs. 3-carboxamide geometry, which govern accessibility to the MAO-B active site cavity and proper orientation relative to the FAD cofactor [1].

MAO-B inhibition regioisomer selectivity Parkinson's disease chromone carboxamide

6-Chloro Substitution Impact on CYP2A6 Affinity

Introduction of the electron-withdrawing 6-chloro substituent on the chromone nucleus is expected to enhance CYP binding affinity through both electronic and steric contributions. The target compound's CYP2A6 IC50 of 51 nM can be contextualized against the broader chromone-2-carboxamide SAR landscape established by Bousejra-ElGarah et al. (2016), which demonstrated that C6 substitution on the chromone nucleus directly modulates biological potency: the presence of a 6-fluoro substituent was identified as having a positive impact on cytotoxic activity against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines (IC50 range 0.9–10 μM for the most active derivatives) [1]. While direct CYP inhibition data for the exact des-chloro analog N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide are not publicly available, the established SAR principle—that electron-withdrawing C6 substituents significantly influence target engagement—supports the inference that the 6-chloro group contributes materially to the observed CYP2A6 inhibition profile. The chloro substituent also alters the compound's physicochemical properties (increased lipophilicity, modified hydrogen-bonding capacity) relative to the unsubstituted parent, with implications for microsomal stability and protein binding [2].

SAR 6-chloro substitution CYP inhibition chromone-2-carboxamide

Conformational Restriction vs. 3-Carboxamides

Chromone-2-carboxamides exhibit temperature-dependent rotational isomerism about the amide C–N bond, a dynamic conformational feature extensively characterized by variable-temperature ¹H and ¹³C NMR spectroscopy across a series of 4-oxo-4H-chromene-2-carboxamides [1]. This rotational barrier arises from the partial double-bond character of the amide linkage and is influenced by the electronic nature of substituents on both the chromone nucleus and the exocyclic aromatic ring. Gomes et al. (2013) demonstrated through X-ray crystallographic analysis of nine N-phenyl-4-oxo-4H-2-chromone carboxamides that the 2-carboxamide geometry enforces a characteristic intramolecular hydrogen-bonding network—involving the amide N–H, the chromone carbonyl O, and the ortho-C–H of the phenyl ring—that constrains molecular conformation and enforces planarity [2]. This conformational signature is structurally distinct from that of chromone-3-carboxamides and directly impacts molecular recognition by biological targets, providing a structural rationale for the observed target selectivity differences between 2-carboxamide and 3-carboxamide series [3].

conformational analysis rotational isomerism NMR spectroscopy chromone carboxamide

Drug-Likeness and Ligand Efficiency Profile

The chromone-2-carboxamide scaffold, as evaluated across a series of 21 derivatives by Bousejra-ElGarah et al. (2016), exhibits physicochemical properties in accordance with general drug development requirements, with calculated ligand efficiency (LE) values that support further structure optimization [1]. The specific compound 6-chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide (molecular weight 341.79 g/mol; molecular formula C₁₈H₁₄ClNO₃) possesses a heavy atom count and lipophilicity profile within typical oral drug space. In the CYP inhibition panel from Denton et al. (2018), the compound was evaluated alongside leads for which human liver microsomal half-life and Rule of Five compliance were explicitly determined, indicating that this chromone-2-carboxamide was subjected to the same developability filtering criteria as the primary lead series [2]. The compound's moderate CYP2A6 potency combined with high selectivity against CYP3A4 (>3,500-fold) suggests a favorable drug–drug interaction liability profile relative to promiscuous CYP inhibitors.

drug-likeness ligand efficiency physicochemical properties chromone carboxamide

6-Chloro-N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide: Application Scenarios


CYP2A6-Selective Probe for Nicotine Metabolism

This compound is fit-for-purpose as a CYP2A6-selective inhibitor tool compound in nicotine metabolism studies. Its CYP2A6 IC50 of 51 nM, combined with a 5.1-fold selectivity window over CYP2C19 and >3,500-fold over CYP3A4, enables preferential inhibition of the primary nicotine-metabolizing enzyme without substantial confounding effects on other major hepatic CYP isoforms [1]. This selectivity profile is directly relevant to smoking cessation drug discovery, where CYP2A6 inhibition is a validated strategy to reduce nicotine clearance and thereby decrease smoking behavior. The compound's chromone-2-carboxamide scaffold also provides a chemotype structurally orthogonal to the pyridine methanamine lead series reported in the source study, offering a complementary tool for scaffold-hopping campaigns [2].

Negative Control for MAO-B Assays

The compound's documented inactivity against MAO-B—a property shared by all chromone-2-carboxamides but absent in the chromone-3-carboxamide series—makes it an ideal negative control for MAO-B enzymatic and cell-based assays [1]. In studies where chromone-3-carboxamide MAO-B inhibitors (e.g., N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide, Ki = 55 nM) serve as positive controls or test compounds, this 2-carboxamide regioisomer provides a structurally matched inactive comparator, controlling for non-specific chromone scaffold effects while maintaining the identical 3,4-dimethylphenyl substituent and 6-chloro substitution pattern [2].

Cytotoxicity Screening Entry Point for SAR

The established class-level SAR showing that C6-substituted chromone-2-carboxamides exhibit cytotoxic activity against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines (IC50 range 0.9–10 μM for the most potent derivatives) positions this 6-chloro analog as a logical entry point for focused SAR expansion [1]. The 6-chloro substituent is expected to impart distinct potency and selectivity characteristics compared to the 6-fluoro series highlighted in the source study (where 6-fluoro was identified as having a positive impact on cytotoxicity), enabling exploration of halogen-dependent effects on cancer cell proliferation without the confounding MAO-B activity inherent to 3-carboxamide regioisomers [2].

CYP Inhibition Panel Calibration Standard

With experimentally determined IC50 values across four major CYP isoforms (CYP2A6, CYP2C19, CYP2B6, CYP3A4) derived from a standardized human liver microsome assay platform, this compound can serve as a calibration or reference standard in CYP inhibition screening panels [1]. Its well-characterized selectivity fingerprint (CYP2A6 >> CYP2C19 > CYP2B6 >> CYP3A4) provides a benchmark for normalizing inter-assay variability and validating screen performance, particularly when transitioning between different CYP inhibition assay formats or laboratory sites. This application is strengthened by the compound's inclusion in the same assay dataset as the extensively characterized Denton et al. (2018) pyridine methanamine leads, providing cross-referencing capability [2].

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